molecular formula C17H15NO3 B2614972 N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)furan-2-carboxamide CAS No. 1351586-45-2

N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)furan-2-carboxamide

Cat. No.: B2614972
CAS No.: 1351586-45-2
M. Wt: 281.311
InChI Key: MLNVKOSUVTUVRO-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)furan-2-carboxamide is a synthetic small molecule that shares a core structural motif with a novel class of potent and selective anti-breast cancer agents, the 2-(furan-2-yl)naphthalen-1-ol derivatives . This chemical class was discovered through the structural simplification and optimization of the natural product neo-tanshinlactone, which itself exhibits significant and selective cytotoxicity against breast cancer cell lines . The naphthalene and furan carboxamide groups are key pharmacophoric elements, and the hydroxylethyl spacer contributes to the molecule's potential for intramolecular hydrogen bonding, which may help lock the structure into a bioactive conformation similar to that of more complex tetracyclic lead compounds . Compounds of this structural class have been shown to retain potent in vitro activity against human breast cancer cell lines, including both ER+ (e.g., MCF-7) and HER2+ (e.g., SK-BR-3) types, with some derivatives demonstrating improved selectivity profiles . The naphthofuran scaffold is a privileged structure in medicinal chemistry and is found in compounds with a wide array of biological and pharmacological activities, underscoring its research value . This product is supplied for research purposes such as hit-to-lead optimization, structure-activity relationship (SAR) studies, and further biological screening in oncology research. This product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-(2-hydroxy-2-naphthalen-1-ylethyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO3/c19-15(11-18-17(20)16-9-4-10-21-16)14-8-3-6-12-5-1-2-7-13(12)14/h1-10,15,19H,11H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLNVKOSUVTUVRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(CNC(=O)C3=CC=CO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)furan-2-carboxamide typically involves the reaction of 2-furoic acid with 2-amino-2-(naphthalen-1-yl)ethanol under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).

    Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The furan ring can undergo electrophilic substitution reactions, particularly at the 5-position, using reagents like bromine or chlorine.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane (DCM) at room temperature.

    Reduction: LiAlH4 in dry ether under reflux conditions.

    Substitution: Halogenation using bromine in acetic acid at low temperatures.

Major Products

    Oxidation: Formation of N-(2-oxo-2-(naphthalen-1-yl)ethyl)furan-2-carboxamide.

    Reduction: Formation of N-(2-amino-2-(naphthalen-1-yl)ethyl)furan-2-carboxamide.

    Substitution: Formation of 5-bromo-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)furan-2-carboxamide.

Scientific Research Applications

N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)furan-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)furan-2-carboxamide involves its interaction with specific molecular targets. The hydroxyl and amide groups can form hydrogen bonds with biological macromolecules, potentially inhibiting enzyme activity or altering receptor function. The naphthalene moiety may also facilitate π-π interactions with aromatic amino acids in proteins, enhancing binding affinity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

Key Structural Analogues:

N-(2-nitrophenyl)furan-2-carboxamide (I) : Features a nitro-substituted phenyl group instead of the naphthalene-hydroxyethyl chain. The nitro group disrupts planarity in the central carboxamide fragment due to intramolecular N–H⋯O interactions, leading to a dihedral angle of 9.71° between the phenyl and furan rings .

Ethyl 1-(acetylamino)-5-nitronaphtho[2,1-b]furan-2-carboxylate (3): Contains a nitro-naphthofuran core with an acetylated amine and ester group.

(R)-N-(4-fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide : Shares the naphthalen-1-yl group but replaces the furan carboxamide with a piperidine-carboxamide scaffold, showing antiviral activity against SARS-CoV-2 .

Table 1: Structural and Electronic Comparison
Compound Core Structure Key Substituents Planarity (Dihedral Angles) Biological Activity
Target Compound Furan-2-carboxamide 2-hydroxy-2-(naphthalen-1-yl)ethyl Likely planar (inferred) Undocumented
N-(2-nitrophenyl)furan-2-carboxamide Furan-2-carboxamide 2-nitrophenyl 9.71° (phenyl/furan) None reported
Ethyl 1-(acetylamino)-5-nitronaphthofuran-2-carboxylate Naphtho[2,1-b]furan Acetylamino, nitro, ethyl ester Not reported Antibacterial
(R)-N-(4-fluorobenzyl)-piperidine-4-carboxamide Piperidine-carboxamide Naphthalen-1-yl, fluorobenzyl Not reported SARS-CoV-2 inhibition

Physical and Chemical Properties

  • Melting Points : N-(2-nitrophenyl)furan-2-carboxamide melts at 388 K, while naphthofuran derivatives (e.g., compound 3) generally exhibit higher melting points (>400 K) due to increased aromaticity and molecular weight .

Biological Activity

N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)furan-2-carboxamide is a compound that exhibits significant biological activity, particularly in the fields of biochemistry and pharmacology. This article explores its biochemical properties, mechanisms of action, and potential applications in medicine and research.

Chemical Structure and Properties

The compound features a naphthalene moiety linked to a furan ring via a carboxamide group. Its molecular formula is C15H13NO2C_{15}H_{13}NO_2, with a molecular weight of 251.27 g/mol. The structure contributes to its biochemical interactions, including enzyme inhibition and activation.

Interaction with Biomolecules

This compound interacts with various enzymes and proteins, influencing their activity. The weak intramolecular hydrogen bonding (C–H···O type) enhances its stability and reactivity, allowing it to bind effectively to target biomolecules.

Molecular Mechanism

The compound's mechanism of action includes:

  • Enzyme Inhibition/Activation : It modulates the activity of specific enzymes, potentially leading to therapeutic effects.
  • Gene Expression Changes : It may alter gene expression profiles, impacting cellular functions.
  • Binding Affinity : The compound's binding is facilitated by van der Waals forces and hydrogen bonding, enhancing its interaction with active sites on proteins.

Antimicrobial Properties

Research indicates that this compound possesses antimicrobial properties. It has been shown to exhibit:

  • Antibacterial Activity : Effective against Gram-positive bacteria with minimum inhibitory concentrations (MIC) ranging from 15.625 to 125 μM .
  • Antifungal Activity : Demonstrates moderate antifungal effects against various strains, although specific MIC values require further investigation.

Anticancer Potential

Emerging studies suggest that this compound may have anticancer properties. It is being explored for its ability to induce apoptosis in cancer cells and inhibit tumor growth through various pathways, although specific case studies are still limited.

Table of Biological Activities

Activity TypeTarget Organisms/CellsMIC (μM)Notes
AntibacterialStaphylococcus aureus15.625 - 62.5Bactericidal action observed
AntifungalCandida speciesTBDModerate activity noted
AnticancerVarious cancer cell linesTBDInduces apoptosis in vitro

Synthesis and Production

The synthesis of this compound typically involves the reaction of 2-furoic acid with 2-amino-2-(naphthalen-1-yl)ethanol under controlled conditions using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC). Optimizing reaction conditions is crucial for maximizing yield and purity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)furan-2-carboxamide, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with the formation of the hydroxyethyl-naphthalene intermediate via nucleophilic substitution or condensation. Subsequent coupling with furan-2-carboxylic acid derivatives (e.g., using DCC/DMAP as coupling agents) forms the amide bond. Optimization includes:

  • Temperature : Controlled heating (e.g., reflux at 100–120°C) to prevent side reactions.
  • Solvent Choice : Polar aprotic solvents (e.g., acetonitrile) enhance reaction efficiency .
  • Catalysts : Use of triethylamine to neutralize HCl byproducts during amide bond formation .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1H and 13C NMR confirm hydrogen/carbon environments, with key signals for the naphthalene (δ 7.2–8.5 ppm) and furan (δ 6.3–7.4 ppm) moieties .
  • X-ray Crystallography : SHELX software refines crystal structures, resolving dihedral angles between the naphthalene and furan rings. Planarity of the amide bond (trans conformation) can be confirmed via C=O and N-H bond distances .
  • IR Spectroscopy : Peaks at ~1650 cm⁻¹ (amide C=O) and ~3300 cm⁻¹ (N-H stretch) validate functional groups .

Q. What in silico approaches predict the compound’s biological targets and pharmacokinetics?

  • Methodological Answer :

  • Molecular Docking : Tools like AutoDock Vina predict binding affinities to targets (e.g., SARS-CoV-2 main protease, TRP channels) by analyzing hydrogen bonds and hydrophobic interactions with the naphthalene and furan groups .
  • ADMET Prediction : SwissADME calculates logP (lipophilicity) and bioavailability scores, critical for prioritizing analogs with optimal absorption and metabolic stability .

Advanced Research Questions

Q. How can discrepancies between computational predictions and experimental bioactivity data be resolved?

  • Methodological Answer :

  • Molecular Dynamics Simulations : Run 100-ns simulations to assess binding stability in aqueous environments, identifying false-positive docking poses .
  • In Vitro Assays : Validate computational hits using enzyme inhibition assays (e.g., fluorescence-based protease activity tests). For example, IC50 values for SARS-CoV-2 inhibition can be compared to docking scores .
  • Data Normalization : Apply statistical corrections (e.g., Benjamini-Hochberg) to adjust for false discovery rates in high-throughput screening .

Q. What challenges arise in crystallizing this compound, and how can they be addressed?

  • Methodological Answer :

  • Crystal Growth : Slow evaporation from DMSO/ethanol mixtures improves crystal quality. Challenges include poor solubility due to the hydrophobic naphthalene group.
  • Data Collection : High-resolution synchrotron radiation (λ = 0.7–1.0 Å) resolves weak diffraction patterns.
  • Refinement : SHELXL refines disordered regions using restraints for bond lengths/angles. Twinning, if present, requires integration of HKL-3000 or TWINLAWS .

Q. How can structure-activity relationships (SARs) be analyzed when structural analogs show varied bioactivities?

  • Methodological Answer :

  • Comparative SAR : Synthesize analogs with substituent variations (e.g., halogenation of naphthalene or furan rings). Test bioactivity against a panel of targets (e.g., kinases, GPCRs).
  • 3D-QSAR Modeling : CoMFA/CoMSIA maps electrostatic/hydrophobic fields to correlate substituent positions with activity cliffs .
  • Contradiction Analysis : If an analog with a nitro group shows reduced activity despite computational predictions, investigate steric clashes via crystallography or MD simulations .

Q. What strategies mitigate degradation of this compound under varying pH conditions?

  • Methodological Answer :

  • Stability Studies : Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours. Monitor degradation via HPLC-MS. The hydroxyethyl group may undergo oxidation at pH > 10, requiring antioxidant additives (e.g., BHT) .
  • Formulation Optimization : Encapsulation in cyclodextrins or liposomes enhances stability in acidic environments (e.g., gastrointestinal tract) .

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